molecular formula C5H9N3 B3043893 N,1-dimethylpyrazol-4-amine CAS No. 948572-94-9

N,1-dimethylpyrazol-4-amine

Cat. No.: B3043893
CAS No.: 948572-94-9
M. Wt: 111.15 g/mol
InChI Key: VUVUCWXFEBDWEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N,1-dimethyl-1H-pyrazol-4-amine” is a chemical compound with the molecular formula C5H11Cl2N3 .


Synthesis Analysis

The synthesis of “N,1-dimethyl-1H-pyrazol-4-amine” and its derivatives has been reported in several studies. For instance, “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” was prepared by the reaction of 4-chloro-3,5-dinitropyrazole and DMF at 100°C for 4 hours . Based on this compound, four new energetic derivatives were prepared through nucleophilic reactions .


Molecular Structure Analysis

The molecular structure of “N,1-dimethyl-1H-pyrazol-4-amine” has been analyzed in several studies. For instance, the compound provides one pyrazole sp2-nitrogen, one pyridine sp2-nitrogen, and one amine sp3-nitrogen, which were capable of coordinating to the metal .


Chemical Reactions Analysis

“N,1-dimethyl-1H-pyrazol-4-amine” can undergo various chemical reactions. For example, it can be used to prepare energetic derivatives through nucleophilic reactions .


Physical and Chemical Properties Analysis

“N,1-dimethyl-1H-pyrazol-4-amine” has a molecular weight of 111.15 . More detailed physical and chemical properties are not available in the retrieved papers.

Scientific Research Applications

Synthesis of Functionalized Pyrazolo[3,4-b]pyridines

N,3-Dimethyl-5-nitro-1-aryl-1H-pyrazolo[3,4-b]pyridin-6-amines, derivatives of N,1-dimethyl-1H-pyrazol-4-amine, have been synthesized through domino reactions. This process, catalyzed by l-proline, involves the formation of multiple bonds and the creation of a six-membered ring in a one-pot operation, indicating potential for efficient synthesis in organic chemistry (Gunasekaran, Prasanna, & Perumal, 2014).

Direct C–H Halogenation of Pyrazol-5-amines

Direct halogenation of pyrazol-5-amines, closely related to N,1-dimethyl-1H-pyrazol-4-amine, using N-halogenosuccinimides in dimethyl sulfoxide at room temperature has been developed. This metal-free protocol yields 4-halogenated pyrazole derivatives, demonstrating the chemical versatility and potential for large-scale synthesis of pyrazole derivatives (He et al., 2021).

Synthesis of Pyrazole Derivatives with Bioactive Properties

A study described the synthesis of N-substituted 4-amino-1-(2-hydroxy- or 2-alkylaminoethyl)-3,5-diphenyl-1H-pyrazoles, showcasing the potential of N,1-dimethyl-1H-pyrazol-4-amine derivatives in developing compounds with local anesthetic, analgesic, antiinflammatory, antipyretic, and platelet antiaggregating activities (Bruno et al., 1994).

Amidination of Amines Under Microwave Conditions

A study on the transformation of primary and secondary amines into guanidines using variants of 1H-pyrazole derivatives, including the utilization of microwave-assistance and recycling protocols, opens avenues for efficient and sustainable chemical synthesis (Solodenko et al., 2006).

Quantum Chemistry Study on Pyrazolo[4,3-c]pyrazole

A quantum chemistry study on 1,4-diamino-3,6-dinitropyrazolo[4,3-c]pyrazole, synthesized using a derivative of 3,5-dimethyl-4-aminopyrazole, reveals insights into the thermal performance and structural stability of such compounds, hinting at potential applications in material science (Li et al., 2012).

Synthesis of Multifunctional Pyrazoles

Research has demonstrated the functionalization of methyl groups in 3,5-dimethyl-4-substituted-1H-pyrazoles, leading to the synthesis of compounds with coordinating substituents. This signifies the importance of pyrazole derivatives in synthesizing complex azoles (Lammers et al., 1995).

Safety and Hazards

Safety data for “N,1-dimethyl-1H-pyrazol-4-amine” suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eye. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

Future Directions

The development of high-performance energetic materials, including “N,1-dimethyl-1H-pyrazol-4-amine” and its derivatives, has received increasing attention due to their significant application in national defense and aerospace technologies . It is imperative to develop new substitutes to replace traditional explosives with these advanced melt-castable explosives .

Biochemical Analysis

Biochemical Properties

N,1-dimethyl-1H-pyrazol-4-amine plays a significant role in biochemical reactions, particularly as a ligand in coordination chemistry. It interacts with metal ions such as copper(II), forming complexes that exhibit catalytic activity in oxidation reactions . These interactions are crucial for the compound’s function as a catalyst in biochemical processes. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can coordinate with enzymes and proteins, influencing their activity and stability. The nature of these interactions often involves the nitrogen atoms in the pyrazole ring, which can form coordination bonds with metal ions or hydrogen bonds with amino acid residues in proteins.

Cellular Effects

N,1-dimethyl-1H-pyrazol-4-amine affects various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of enzymes involved in oxidative stress responses, thereby influencing cellular redox states . This modulation can lead to changes in gene expression patterns, particularly those related to antioxidant defense mechanisms. Furthermore, N,1-dimethyl-1H-pyrazol-4-amine can impact cellular metabolism by altering the activity of metabolic enzymes, potentially affecting the production of reactive oxygen species and other metabolic intermediates.

Molecular Mechanism

The molecular mechanism of N,1-dimethyl-1H-pyrazol-4-amine involves its ability to bind to specific biomolecules, such as enzymes and proteins. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound can inhibit the activity of certain oxidases by coordinating with the metal ions at their active sites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can induce changes in gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N,1-dimethyl-1H-pyrazol-4-amine can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to high temperatures or reactive chemicals . Long-term studies have shown that N,1-dimethyl-1H-pyrazol-4-amine can have sustained effects on cellular function, particularly in in vitro models. These effects include prolonged modulation of enzyme activity and gene expression, which can persist even after the compound has been removed from the experimental system.

Dosage Effects in Animal Models

The effects of N,1-dimethyl-1H-pyrazol-4-amine in animal models vary with different dosages. At low doses, the compound can enhance the activity of certain enzymes and improve cellular antioxidant defenses . At high doses, N,1-dimethyl-1H-pyrazol-4-amine can exhibit toxic effects, including oxidative stress and cellular damage. These adverse effects are likely due to the compound’s ability to disrupt cellular redox balance and induce the production of reactive oxygen species. Threshold effects have been observed, where the compound’s beneficial effects are only apparent within a specific dosage range.

Metabolic Pathways

N,1-dimethyl-1H-pyrazol-4-amine is involved in several metabolic pathways, particularly those related to oxidative stress and redox regulation. The compound interacts with enzymes such as oxidases and reductases, influencing their activity and, consequently, the levels of metabolic intermediates . These interactions can affect metabolic flux, leading to changes in the production and consumption of metabolites. Additionally, N,1-dimethyl-1H-pyrazol-4-amine can modulate the activity of cofactors such as NADH and FADH2, further impacting metabolic processes.

Transport and Distribution

Within cells and tissues, N,1-dimethyl-1H-pyrazol-4-amine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to particular cellular compartments, where it can exert its biochemical effects. The distribution of N,1-dimethyl-1H-pyrazol-4-amine is influenced by its chemical properties, such as solubility and affinity for different biomolecules. This selective distribution ensures that the compound reaches its target sites within the cell, allowing it to modulate specific biochemical pathways.

Subcellular Localization

N,1-dimethyl-1H-pyrazol-4-amine exhibits distinct subcellular localization patterns, which are crucial for its activity and function. The compound is often found in the cytoplasm and mitochondria, where it can interact with metabolic enzymes and influence cellular redox states . Targeting signals and post-translational modifications may direct N,1-dimethyl-1H-pyrazol-4-amine to specific organelles, enhancing its ability to modulate localized biochemical processes. This subcellular localization is essential for the compound’s role in regulating cellular metabolism and oxidative stress responses.

Properties

IUPAC Name

N,1-dimethylpyrazol-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c1-6-5-3-7-8(2)4-5/h3-4,6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUVUCWXFEBDWEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CN(N=C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

111.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,1-dimethylpyrazol-4-amine
Reactant of Route 2
Reactant of Route 2
N,1-dimethylpyrazol-4-amine
Reactant of Route 3
Reactant of Route 3
N,1-dimethylpyrazol-4-amine
Reactant of Route 4
N,1-dimethylpyrazol-4-amine
Reactant of Route 5
Reactant of Route 5
N,1-dimethylpyrazol-4-amine
Reactant of Route 6
N,1-dimethylpyrazol-4-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.